![molecular formula C17H15N3O2 B4386998 N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4386998.png)
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Descripción general
Descripción
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as MOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOB is a synthetic compound that belongs to the class of oxadiazoles and has a molecular formula of C17H15N3O2.
Mecanismo De Acción
The mechanism of action of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. However, studies have shown that N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide exerts its effects by modulating various signaling pathways involved in cell growth, apoptosis, and inflammation. N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to inhibit the activity of Akt and ERK, which are important signaling molecules involved in cell growth and survival. It has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has also been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects. In addition, N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to reduce the production of pro-inflammatory cytokines, leading to anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its high potency and specificity. N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to have a high affinity for its target molecules, making it an effective tool for studying various signaling pathways. However, one limitation of using N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One area of research could be the development of new synthesis methods to improve the yield and purity of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. Another area of research could be the investigation of the potential applications of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in other fields such as cardiovascular disease and diabetes. Furthermore, the mechanism of action of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide needs to be further elucidated to fully understand its effects on various signaling pathways. Finally, the development of novel N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide derivatives with improved solubility and potency could lead to the discovery of new therapeutic agents.
Aplicaciones Científicas De Investigación
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential applications in various fields such as cancer therapy, neuroprotection, and anti-inflammatory activity. N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been investigated for its anti-inflammatory activity, and it has been found to reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-7-9-13(10-8-12)16-19-15(22-20-16)11-18-17(21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJLTTCWHKCPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



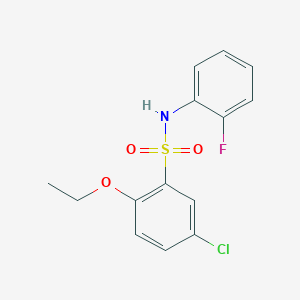
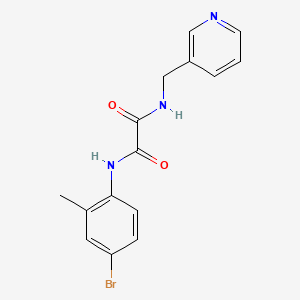
![methyl 2-{[(benzoylamino)carbonyl]amino}benzoate](/img/structure/B4386932.png)
![3,4-diethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4386933.png)
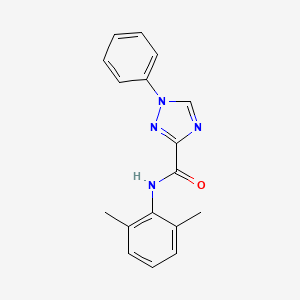
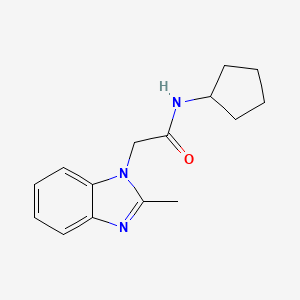
![2-[(2-bromo-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4386962.png)
![6-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4386976.png)
![3-[(2-chloro-4,5-diethoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B4387002.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4387004.png)
![2,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387009.png)
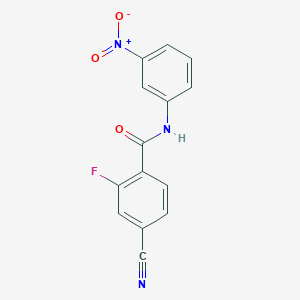
![(2-methoxyethyl){3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amine hydrochloride](/img/structure/B4387019.png)
![4-ethoxy-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387028.png)